2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The acetylation of the amino group can be achieved using acetic anhydride in the presence of a base such as pyridine . The final step involves the coupling of the indole derivative with cyclohexylamine to form the cyclohexylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity . The cyclohexylacetamide moiety can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-[4-(acetylamino)phenyl]amino-2-oxoethyl-2-thiophenecarboxamide: Shares the acetylamino group but has a different core structure.
Azithromycin Related Compound H: Contains an acetylamino group but is structurally distinct due to its macrolide core.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is unique due to the combination of the indole ring, acetylamino group, and cyclohexylacetamide moiety This unique structure imparts specific chemical properties and biological activities that differentiate it from other compounds
Properties
Molecular Formula |
C18H23N3O2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H23N3O2/c1-13(22)19-16-8-5-9-17-15(16)10-11-21(17)12-18(23)20-14-6-3-2-4-7-14/h5,8-11,14H,2-4,6-7,12H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
VKFNHZLGPCSDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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